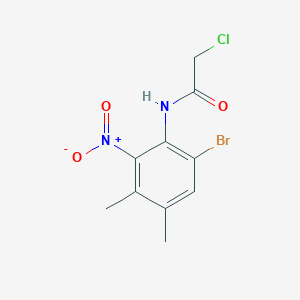
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo, dimethyl, and nitro group on the phenyl ring, along with a chloroacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The bromination of the phenyl ring is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Acylation: The chloroacetamide moiety can be introduced through an acylation reaction using chloroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-azidoacetamide or corresponding amides.
Reduction: Formation of N-(6-bromo-3,4-dimethyl-2-aminophenyl)-2-chloroacetamide.
Oxidation: Formation of carboxylic acid derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromo can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
- N-(6-chloro-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-bromoacetamide
Uniqueness
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and potential applications. The combination of bromo, nitro, and chloroacetamide groups can provide distinct properties compared to other similar compounds.
特性
分子式 |
C10H10BrClN2O3 |
|---|---|
分子量 |
321.55 g/mol |
IUPAC名 |
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5-3-7(11)9(13-8(15)4-12)10(6(5)2)14(16)17/h3H,4H2,1-2H3,(H,13,15) |
InChIキー |
NTCSBEWRBARTCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(=O)CCl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



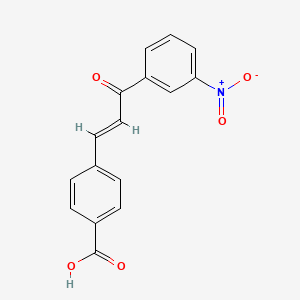

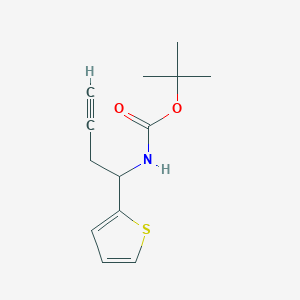
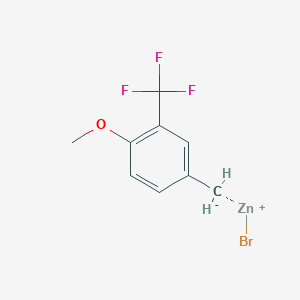
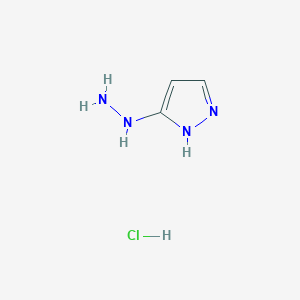


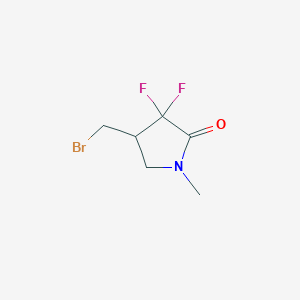
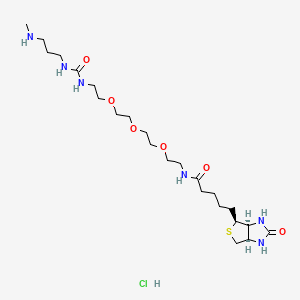
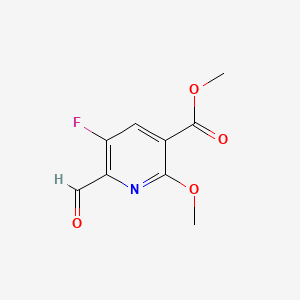

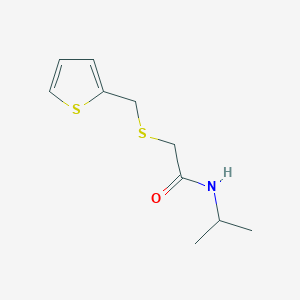
![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
